Ammonium paramolybdate
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Overview
Description
Ammonium paramolybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is commonly encountered as a tetrahydrate and is a colorless solid. This compound is widely used in various industrial and scientific applications due to its unique properties and versatility .
Preparation Methods
Ammonium paramolybdate can be synthesized by dissolving molybdenum trioxide (MoO₃) in an excess of aqueous ammonia (NH₃) and then evaporating the solution at room temperature. As the solution evaporates, the excess ammonia escapes, resulting in the formation of six-sided transparent prisms of the tetrahydrate form of this compound . Industrially, this compound is produced as an intermediate product in the hydrometallurgical process of molybdenum using ammonia solution .
Chemical Reactions Analysis
Ammonium paramolybdate undergoes various chemical reactions, including thermal decomposition, reduction, and reactions with acids. During thermal decomposition, it releases ammonia (NH₃) and water (H₂O) and forms intermediate products such as (NH₄)₈Mo₁₀O₃₄ and (NH₄)₂Mo₄O₁₃, eventually yielding molybdenum trioxide (MoO₃) as the final product . When reacted with acids, it forms molybdic acid and an ammonium salt . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Scientific Research Applications
Ammonium paramolybdate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the preparation of various molybdenum compounds, including molybdenum oxides, reduced molybdenum oxides, and molybdenum carbide . These compounds are essential in catalytic reactions such as partial oxidation of light alkenes, hydrotreating, hydrodenitrogenation, and hydrodesulfurization . In biology and medicine, this compound is used as an additive in solutions for Total Parenteral Nutrition (TPN) due to its role as a source of molybdenum, an essential element in enzymes like xanthine oxidase, sulfite oxidase, and aldehyde oxidase . Additionally, it is used in the electronics, metallurgical, aerospace, and electrical industries due to its excellent mechanical, thermal, and electrical properties .
Mechanism of Action
The mechanism of action of ammonium paramolybdate involves its role as a source of molybdenum, which is an essential element in various enzymes. Molybdenum is present in enzymes such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase, where it acts as a cofactor and plays a crucial role in the catalytic activity of these enzymes . These enzymes are involved in important metabolic pathways, including the oxidation of purines, the detoxification of sulfites, and the metabolism of aldehydes.
Comparison with Similar Compounds
Ammonium paramolybdate is often compared with other molybdenum compounds such as ammonium orthomolybdate ((NH₄)₂MoO₄), ammonium dimolybdate ((NH₄)₂Mo₂O₇), and potassium paramolybdate (K₆Mo₇O₂₄) . While these compounds share some similarities in their chemical properties and applications, this compound is unique due to its specific structure and the presence of the heptamolybdate hexaanion. This unique structure makes it particularly useful in the preparation of various molybdenum-based catalysts and materials .
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum;trioxomolybdenum |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7Mo.6H3N.6H2O.18O/h;;;;;;;6*1H3;6*1H2;;;;;;;;;;;;;;;;;;/q;;;;3*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRBYUXSYJORU-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O.O=[Mo](=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H24Mo7N6O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1163.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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